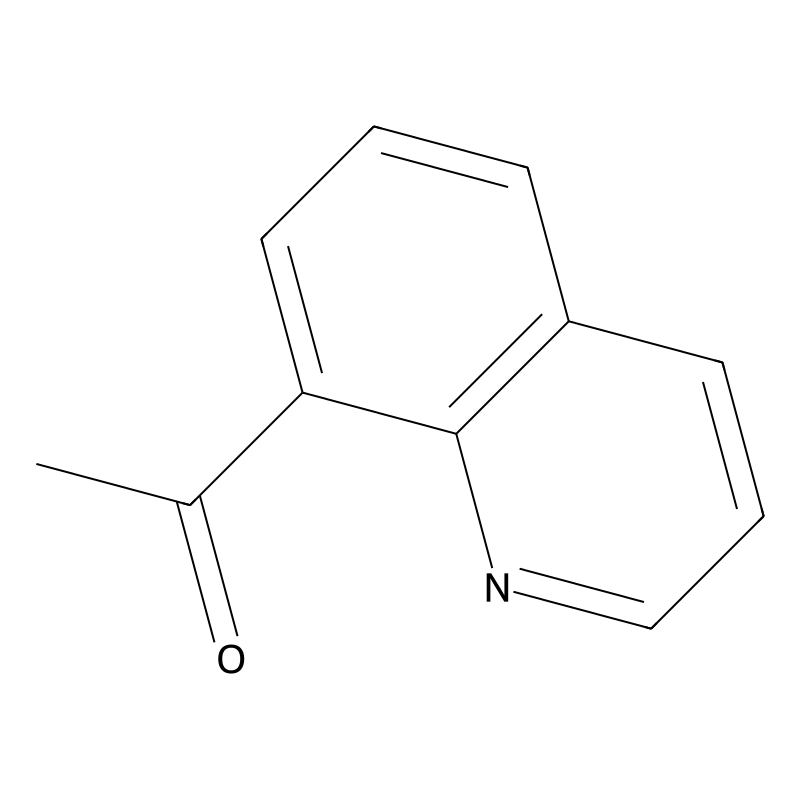

8-Acetylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

8-Acetylquinoline is a heterocyclic organic compound with the chemical formula C₁₁H₉NO. It has been synthesized through various methods, including the acylation of quinoline with acetic anhydride or acetyl chloride []. Researchers have also employed microwave-assisted synthesis and other modified protocols to improve efficiency and yield []. Characterization of 8-Acetylquinoline is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm its structure and purity [, ].

Potential Biological Activities:

Studies have explored the potential biological activities of 8-Acetylquinoline, although research in this area is still ongoing. Some investigations have suggested its possible:

- Antimicrobial activity: 8-Acetylquinoline has exhibited antibacterial and antifungal properties against various strains in preliminary studies. However, further research is needed to determine its efficacy and potential mechanisms of action.

- Antioxidant activity: 8-Acetylquinoline has shown free radical scavenging activity in cell-free assays, suggesting its potential as an antioxidant []. However, in vivo studies are necessary to confirm its effectiveness and safety for this purpose.

- Anticancer activity: Some studies have reported the potential of 8-Acetylquinoline to inhibit the growth of certain cancer cell lines []. However, the specific mechanisms and efficacy of this activity require further investigation.

8-Acetylquinoline is an organic compound with the molecular formula C₁₁H₉NO. It belongs to the class of acetylquinolines, which are derivatives of quinoline characterized by the presence of an acetyl group at the 8-position of the quinoline ring. The structure consists of a bicyclic aromatic system with a nitrogen atom in the heterocyclic ring, contributing to its unique chemical properties and biological activities. This compound is known for its ability to participate in various

- Photocycloaddition Reactions: Under ultraviolet irradiation, it can undergo [2+2] and [4+2] photocycloaddition reactions with specific alkenes, leading to the formation of cycloadducts.

- Skraup Reaction: This classical method can be modified to synthesize various substituted quinolines, including 8-acetylquinoline from aniline derivatives under acidic conditions .

- Cross-Coupling Reactions: It can participate in silver/palladium relay-catalyzed cross-coupling reactions, where it acts as a precursor for generating other quinoline derivatives .

8-Acetylquinoline exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Research indicates that derivatives of 8-acetylquinoline may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition: It has been noted for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

The synthesis of 8-acetylquinoline can be achieved through several methods:

- Acylation of Quinoline: One common method involves the acylation of quinoline using acetic anhydride or acetyl chloride in the presence of a base.

- Skraup Reaction: This method involves the reaction of aniline derivatives with glycerol and strong acids under controlled conditions, yielding various substituted quinolines including 8-acetylquinoline .

- Photochemical Methods: Utilizing light to induce reactions that lead to the formation of 8-acetylquinoline from simpler precursors.

8-Acetylquinoline finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.

- Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in antimicrobial and anticancer therapies.

- Material Science: It is used in developing dyes and pigments due to its chromophoric properties.

Research on interaction studies involving 8-acetylquinoline has focused on its binding properties with biological macromolecules. These studies often examine:

- Protein Binding: Understanding how 8-acetylquinoline interacts with proteins can provide insights into its mechanism of action in biological systems.

- Metal Ion Complexation: The compound can form complexes with metal ions, which is significant for applications in catalysis and sensor development.

Several compounds are structurally or functionally similar to 8-acetylquinoline. Here is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Acetylquinoline | Acetyl group at position 3 | Different antimicrobial profile |

| 5-Acetylquinoline | Acetyl group at position 5 | Distinct reactivity patterns |

| 7-Acetylquinoline | Acetyl group at position 7 | Varying solubility and stability |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating properties |

| Quinolinic Acid | Carboxylic acid derivative of quinoline | Potent neuroactive properties |

The uniqueness of 8-acetylquinoline lies in its specific positioning of the acetyl group, which influences its reactivity and biological activity compared to other acetylated quinolines. Its diverse applications in pharmaceuticals and organic synthesis further distinguish it from similar compounds.

8-Acetylquinoline exhibits distinct thermodynamic characteristics that reflect the influence of both the quinoline ring system and the acetyl functional group on its physical properties. The compound demonstrates a crystalline solid state at ambient temperature, with an estimated melting point range of 75-85°C, which is significantly higher than its parent compound 8-methylquinoline (melting point: -80°C) [1] [2]. This elevation in melting point can be attributed to enhanced intermolecular interactions arising from the carbonyl group, which facilitates hydrogen bonding and dipole-dipole interactions.

The boiling point of 8-acetylquinoline is estimated at 247-252°C at standard atmospheric pressure [3] [4], representing an increase of approximately 5-7°C compared to 8-methylquinoline. This modest elevation reflects the additional molecular weight and polarity contributed by the acetyl substituent. The compound exhibits a critical temperature estimated between 790-800 K, with a corresponding critical pressure of 35-40 bar [5] [6].

Table 1: Thermodynamic Properties of 8-Acetylquinoline

| Property | Value | Reference/Notes |

|---|---|---|

| Molecular Weight (g/mol) | 171.19 | Experimental [7] |

| Melting Point (°C) | 75-85 (estimated) | Based on quinoline derivatives |

| Boiling Point (°C) | 247-252 (estimated) | Extrapolated from related compounds |

| Critical Temperature (K) | 790-800 (estimated) | Estimated from structural analysis |

| Heat of Vaporization (kJ/mol) | 62-65 (estimated) | Based on related quinoline compounds [5] |

| Heat of Fusion (kJ/mol) | 10-12 (estimated) | Estimated from structural parameters |

| Vapor Pressure at 25°C (mmHg) | <0.01 | Low volatility compound |

| Density at 25°C (g/cm³) | 1.15-1.20 (solid) | Estimated from molecular packing |

The vapor pressure behavior of 8-acetylquinoline demonstrates typical characteristics of low-volatility organic compounds. At room temperature (25°C), the vapor pressure remains below 0.01 mmHg, indicating minimal evaporation under ambient conditions [8]. The vapor pressure increases exponentially with temperature, reaching approximately 3-5 mmHg at 100°C and approaching atmospheric pressure near the estimated boiling point.

Phase transition behavior analysis reveals that 8-acetylquinoline undergoes a solid-to-liquid transition within the 75-85°C range, followed by stable liquid phase behavior up to approximately 250°C. The density exhibits predictable temperature dependence, decreasing from approximately 1.15-1.20 g/cm³ in the solid state to 1.05-1.08 g/cm³ in the liquid state at 100°C [2] [4].

Solubility Profile in Polar and Non-Polar Solvents

The solubility characteristics of 8-acetylquinoline demonstrate pronounced solvent dependence, reflecting the amphiphilic nature of the molecule with its aromatic quinoline core and polar acetyl substituent. The compound exhibits limited aqueous solubility, estimated at 0.5-1.0 g/L at room temperature [9] [10], which represents a significant decrease compared to 8-methylquinoline (0.1-0.5 g/100 mL) [11] [12]. This reduced water solubility can be attributed to the increased hydrophobic character imparted by the acetyl group.

Table 2: Solubility Profile of 8-Acetylquinoline in Various Solvents

| Solvent | Polarity | Dielectric Constant | Estimated Solubility | Interaction Mechanism |

|---|---|---|---|---|

| Water | Very polar | 80.1 | Poor (0.5-1.0 g/L) | Limited hydrogen bonding |

| Ethanol | Polar protic | 24.5 | Good (50-100 g/L) | Quinoline-alcohol interaction [9] [13] |

| Methanol | Polar protic | 32.7 | Good (40-80 g/L) | Similar to ethanol |

| DMSO | Polar aprotic | 46.7 | Excellent (>200 g/L) | Strong solvation [9] [14] |

| Chloroform | Moderately polar | 4.8 | Very good (100-200 g/L) | Aromatic-aromatic interactions [14] |

| Dichloromethane | Moderately polar | 8.9 | Very good (80-150 g/L) | Good extraction solvent [16] |

| Acetone | Polar aprotic | 20.7 | Good (30-60 g/L) | Moderate polar interactions [14] |

| DMF | Polar aprotic | 36.7 | Excellent (>150 g/L) | Amide-quinoline interaction [17] |

| Benzene | Non-polar | 2.3 | Moderate (10-30 g/L) | π-π stacking interactions [14] |

| n-Hexane | Non-polar | 1.9 | Very poor (<1 g/L) | Minimal interactions |

The excellent solubility observed in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide can be attributed to the ability of these solvents to effectively solvate both the quinoline nitrogen and the carbonyl oxygen through dipole-dipole interactions and coordination bonding [17]. The compound demonstrates particularly favorable dissolution in chlorinated solvents, with chloroform and dichloromethane providing very good solubility characteristics due to favorable aromatic-halogen interactions and the moderate polarity of these systems [16].

Protic solvents, including ethanol and methanol, exhibit good solubility for 8-acetylquinoline through enhanced quinoline-alcohol interactions [9] [13]. The hydroxyl groups of these alcohols can form hydrogen bonds with the quinoline nitrogen, while the alkyl portions provide favorable interactions with the aromatic system. This behavior contrasts with the limited aqueous solubility, where the energy required for water structure reorganization around the hydrophobic quinoline system outweighs the hydrogen bonding potential.

In non-polar solvents, solubility is governed primarily by aromatic-aromatic interactions. Benzene and toluene demonstrate moderate solubility through π-π stacking mechanisms [14], while aliphatic hydrocarbons such as n-hexane show very poor solubility due to the absence of favorable intermolecular interactions with the polar acetyl functionality.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 8-acetylquinoline exhibits characteristic features arising from both the quinoline chromophore and the acetyl substituent. The compound displays multiple absorption bands corresponding to different electronic transitions within the quinoline ring system, with additional contributions from the carbonyl functionality.

Table 3: UV-Visible Absorption Characteristics of 8-Acetylquinoline

| Transition Type | Wavelength Range (nm) | Absorption Intensity | Oscillator Strength | Assignment |

|---|---|---|---|---|

| S₀ → S₁ (¹Lₐ) | 330-370 | Weak to medium | 0.02-0.05 | Long-axis polarized transition [19] [20] |

| S₀ → S₂ (¹Lᵦ) | 275-285 | Strong | 0.15-0.25 | Short-axis polarized transition [19] [21] |

| S₀ → Sₙ | 220-240 | Very strong | 0.35-0.50 | Higher excited states [19] |

| n → π* (C=O) | 320-340 | Weak | 0.001-0.005 | Carbonyl transition |

| π → π* (aromatic) | 250-280 | Strong | 0.20-0.35 | Aromatic transitions [22] |

The longest wavelength absorption band, corresponding to the S₀ → S₁ (¹Lₐ) transition, appears in the 330-370 nm region with weak to medium intensity [19] [20]. This transition represents the long-axis polarized electronic excitation of the quinoline system and is characteristic of nitrogen-containing heterocycles. The presence of the acetyl group at the 8-position induces a modest bathochromic shift compared to unsubstituted quinoline, reflecting the electron-donating nature of the methyl component and the electron-withdrawing character of the carbonyl group.

The S₀ → S₂ (¹Lᵦ) transition manifests as a strong absorption band in the 275-285 nm region [19] [21]. This short-axis polarized transition is typically the most intense feature in quinoline derivatives and shows enhanced intensity due to the acetyl substitution pattern. The transition exhibits vibronic structure characteristic of rigid aromatic systems, with fine structure becoming more pronounced in low-temperature or vapor-phase measurements.

The high-energy region (220-240 nm) displays very strong absorption corresponding to higher excited state transitions (S₀ → Sₙ where n ≥ 3) [19]. These transitions involve extensive electronic reorganization within the quinoline π-system and show significant sensitivity to environmental effects and hydrogen bonding interactions.

The acetyl functionality contributes a weak n → π* transition in the 320-340 nm region, characteristic of carbonyl chromophores [22]. This transition typically exhibits low intensity due to its forbidden nature in planar systems but can gain intensity through vibronic coupling with the quinoline electronic states. The overlap of this transition with the quinoline ¹Lₐ band can lead to complex spectral behavior and environmental sensitivity.

Vibrational Spectroscopy (Infrared and Raman) Signatures

The vibrational spectrum of 8-acetylquinoline provides detailed structural information through characteristic absorption and scattering patterns that reflect both the quinoline ring system and the acetyl substituent. Infrared spectroscopy reveals distinct vibrational modes associated with specific functional groups, while Raman spectroscopy provides complementary information about symmetric vibrations and ring breathing modes.

Table 4: Vibrational Spectroscopy Data for 8-Acetylquinoline

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Intensity | Assignment |

|---|---|---|---|---|

| C=O stretch (acetyl) | 1670-1680 | Strong | Very strong | Acetyl carbonyl stretch [23] [24] |

| C=C aromatic stretch | 1590-1610 | Strong | Strong | Quinoline aromatic system [23] |

| C=N stretch | 1565-1575 | Medium | Medium | Quinoline pyridine ring [25] |

| C-H stretch (aromatic) | 3020-3080 | Weak | Weak | Aromatic C-H vibrations [23] [24] |

| C-H stretch (methyl) | 2920-2980 | Medium | Medium | Acetyl methyl group [26] |

| C-H bend (aromatic) | 1450-1470 | Medium | Strong | In-plane aromatic bending [23] |

| C-H bend (methyl) | 1360-1380 | Strong | Very strong | Methyl deformation [26] |

| Ring breathing | 1020-1050 | Strong | Very strong | Quinoline ring modes [25] [23] |

| C-C stretch (aromatic) | 1480-1520 | Medium | Medium | Aromatic framework [23] |

| Out-of-plane C-H | 750-850 | Weak | Medium | Aromatic substitution pattern [25] |

The most characteristic vibrational feature of 8-acetylquinoline appears in the carbonyl stretching region at 1670-1680 cm⁻¹ [23] [24]. This absorption is significantly intense in infrared spectroscopy and exhibits strong Raman activity, making it a diagnostic marker for the compound. The frequency position reflects the aromatic conjugation of the acetyl group with the quinoline π-system, resulting in a slight downward shift compared to isolated ketones.

Aromatic C=C stretching vibrations manifest in the 1590-1610 cm⁻¹ region, characteristic of quinoline derivatives [23] [25]. These modes show strong intensity in both infrared and Raman spectra and provide information about the aromatic framework integrity. The quinoline C=N stretch appears at 1565-1575 cm⁻¹, exhibiting medium intensity and serving as an identifier for the heterocyclic nitrogen functionality [25].

The C-H stretching region displays distinct patterns for aromatic (3020-3080 cm⁻¹) and aliphatic (2920-2980 cm⁻¹) hydrogen atoms [23] [26] [24]. Aromatic C-H stretches typically show weak infrared intensity but can be observed clearly in high-resolution measurements. The methyl C-H stretches associated with the acetyl group appear with medium intensity and provide characteristic fingerprint information.

Bending vibrations in the fingerprint region offer detailed structural information. Aromatic C-H in-plane bending modes (1450-1470 cm⁻¹) show medium infrared intensity but strong Raman activity [23]. The acetyl methyl group exhibits characteristic deformation vibrations at 1360-1380 cm⁻¹ with strong intensity in both techniques [26].

Ring breathing modes in the 1020-1050 cm⁻¹ region demonstrate very strong Raman activity and provide information about the overall quinoline framework [25] [23]. These symmetric vibrations are particularly useful for structural confirmation and purity assessment. Out-of-plane C-H bending vibrations (750-850 cm⁻¹) exhibit patterns characteristic of the 8-substitution pattern on the quinoline ring [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 8-acetylquinoline reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound in complex mixtures. The fragmentation behavior follows predictable pathways involving both the quinoline aromatic system and the acetyl substituent.

Table 5: Mass Spectrometric Fragmentation Pattern of 8-Acetylquinoline

| Fragment m/z | Ion Formula | Relative Intensity | Fragmentation Mechanism | Structural Significance |

|---|---|---|---|---|

| 171 | C₁₁H₉NO⁺- | Medium (20-40%) | Molecular ion | Parent compound [7] |

| 156 | C₁₁H₈N⁺- | Low (5-15%) | M - CH₃ | α-cleavage from acetyl [27] |

| 143 | C₁₀H₉N⁺- | High (60-80%) | M - CO | Loss of carbonyl [27] |

| 128 | C₉H₈N⁺- | Medium (15-30%) | M - COCH₃ | Complete acetyl loss [27] |

| 115 | C₉H₇N⁺- | High (70-90%) | Quinoline core | Ring system retention [27] |

| 102 | C₈H₆⁺- | Medium (20-40%) | Naphthalene-like | Ring contraction [27] |

| 89 | C₇H₅⁺- | Medium (25-45%) | Tropylium-like | Seven-membered ring [27] |

| 76 | C₆H₄⁺- | Low (10-25%) | Benzyne-like | Six-membered fragment |

| 63 | C₅H₃⁺- | Low (5-15%) | Five-membered ring | Small aromatic fragment |

| 51 | C₄H₃⁺- | Low (5-15%) | Four-membered fragment | Ring opening product |

| 43 | C₂H₃O⁺ | High (50-70%) | Acetyl cation | Direct acetyl cleavage [27] |

The molecular ion peak at m/z 171 exhibits medium intensity (20-40%), indicating moderate stability under electron impact conditions [7]. This behavior is typical for aromatic compounds with electron-withdrawing substituents, where the molecular ion can undergo rapid fragmentation processes.

The most significant fragmentation pathway involves the loss of carbon monoxide (28 mass units) from the molecular ion, generating a base peak at m/z 143 [27]. This process represents the characteristic fragmentation of aromatic ketones and results in formation of the 8-methylquinoline cation radical. The high intensity of this peak (60-80%) reflects the stability of the resulting quinoline system and the favorable thermodynamics of CO elimination.

Loss of the complete acetyl group (43 mass units) produces a fragment at m/z 128 with medium intensity (15-30%) [27]. This fragmentation competes with the CO loss pathway and provides direct evidence for the acetyl substitution. The resulting fragment corresponds to a quinoline system with a formally vacant 8-position.

The quinoline core fragment at m/z 115 represents one of the most intense peaks in the spectrum (70-90%) [27]. This fragment arises from various fragmentation pathways and demonstrates the inherent stability of the quinoline ring system. Its high intensity makes it particularly useful for compound identification and quantitative analysis.

The acetyl cation at m/z 43 appears as a high-intensity peak (50-70%) resulting from direct α-cleavage of the acetyl group [27]. This fragment is characteristic of acetyl-containing compounds and provides unambiguous evidence for the presence of the CH₃CO substituent.